Fenpyroximate

Vue d'ensemble

Description

Fenpyroximate is a pyrazolium insecticide primarily used to control phytophagous mites in various crops, including fruits, tree nuts, ornamentals, and sugar beets . It was first introduced in 1991 and has since been widely adopted due to its efficacy and relatively low volatility . This compound is known for its strong contact action and high degree of fast-acting acaricidal activity .

Méthodes De Préparation

Fenpyroximate is synthesized through a series of chemical reactions involving pyrazole derivatives. The synthetic route typically involves the following steps:

Formation of the pyrazole ring: This is achieved by reacting appropriate hydrazines with diketones.

Introduction of the oxime group: The pyrazole derivative is then reacted with hydroxylamine to introduce the oxime group.

Esterification: The final step involves esterification with tert-butyl p-toluate to form this compound.

Industrial production methods often utilize high-performance liquid chromatography (HPLC) and gas chromatography (GC) for purification and quality control .

Analyse Des Réactions Chimiques

Fenpyroximate undergoes several types of chemical reactions:

Oxidation: It can be oxidized to form various metabolites, including hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the oxime group, leading to different substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically hydroxylated or aminated derivatives .

Applications De Recherche Scientifique

Fenpyroximate has a broad range of applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of pyrazole derivatives in various chemical reactions.

Mécanisme D'action

Fenpyroximate exerts its effects by inhibiting mitochondrial electron transport at the NADH-coenzyme Q oxidoreductase (complex I) level . This inhibition disrupts the production of ATP, leading to paralysis and death of the mites. The compound primarily targets the neurophysiological activities of mites, causing symptoms such as paralysis, inactivity, and cessation of food intake .

Comparaison Avec Des Composés Similaires

Fenpyroximate is unique among acaricides due to its specific mechanism of action and high efficacy. Similar compounds include:

Bifenazate: Another acaricide that targets mitochondrial electron transport but at a different site.

Spirodiclofen: A compound that inhibits lipid biosynthesis in mites.

Abamectin: A widely used acaricide that targets glutamate-gated chloride channels in mites.

This compound stands out due to its rapid action and long-lasting effects, making it a preferred choice for controlling mite infestations in various agricultural settings .

Activité Biologique

Fenpyroximate is a relatively novel pesticide that belongs to the pyrazole class and is primarily used as an acaricide in agriculture. Its mechanism of action involves the inhibition of mitochondrial Complex I, leading to neurotoxic effects in certain organisms. This article explores the biological activity of this compound, focusing on its toxicological effects, environmental impact, and implications for integrated pest management (IPM).

This compound acts as a Complex I inhibitor , which disrupts the electron transport chain in mitochondria. This interference leads to decreased ATP production and increased oxidative stress within cells. The compound has shown significant effects on various biological systems, particularly in aquatic organisms and beneficial arthropods.

Aquatic Toxicity

Research indicates that this compound can induce acute toxicity in aquatic species such as flounder. A study demonstrated that exposure resulted in:

- Increased Activities of Antioxidant Enzymes : Initial exposure led to elevated levels of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX) in liver and gill tissues, indicating a response to oxidative stress.

- Histopathological Changes : Significant damage was observed in gill tissues, which correlated with high lethality rates among exposed flounders. The liver exhibited greater detoxification capacity compared to gills, suggesting that the gills are more susceptible to this compound toxicity .

Effects on Beneficial Insects

This compound has been shown to adversely affect beneficial mites and insects. A study on Amblyseius swirskii revealed:

- Lethal and Sublethal Effects : High concentrations caused increased mortality rates among adults and larvae, along with decreased fecundity. The duration of developmental stages was significantly prolonged compared to controls .

- Impact on Reproductive Parameters : The pre-oviposition and oviposition periods were significantly altered, with reductions in overall reproductive success noted at higher concentrations .

Acute Neurotoxicity

A notable case report documented acute neurotoxicity following this compound poisoning in a human subject. Symptoms included:

- Neurological Manifestations : The patient presented with bilateral lower limb weakness and transient cranial nerve dysfunction. Neurological evaluations post-exposure revealed no lasting damage, highlighting the need for awareness regarding this compound's potential for causing acute neurological symptoms .

Chronic Toxicity Studies

Chronic exposure studies in laboratory animals have indicated various health impacts, including:

- Hematological Changes : In rats subjected to long-term exposure, alterations in blood parameters such as decreased leukocyte counts and changes in liver enzyme activities were observed .

- No Observable Adverse Effect Level (NOAEL) : The NOAEL for this compound was determined to be 20 ppm based on reduced food consumption and other physiological changes noted at higher concentrations .

Environmental Impact

This compound's environmental profile suggests it poses risks not only to target pests but also to non-target organisms, including beneficial insects and aquatic life. Its use in IPM strategies must be carefully managed to mitigate these risks.

Propriétés

IUPAC Name |

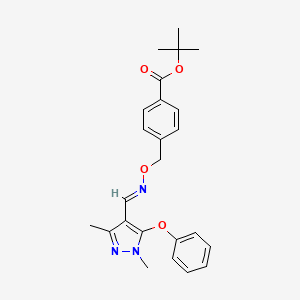

tert-butyl 4-[[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylideneamino]oxymethyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O4/c1-17-21(22(27(5)26-17)30-20-9-7-6-8-10-20)15-25-29-16-18-11-13-19(14-12-18)23(28)31-24(2,3)4/h6-15H,16H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYJNOYZRYGDPNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=NOCC2=CC=C(C=C2)C(=O)OC(C)(C)C)OC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2032550 | |

| Record name | Fenpyroximate (Z,E) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111812-58-9 | |

| Record name | 1,1-Dimethylethyl 4-[[[[(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111812-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenpyroximate (Z,E) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-[[[[(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.